(5-Bromo-2-chlorophenyl)hydrazine

概要

説明

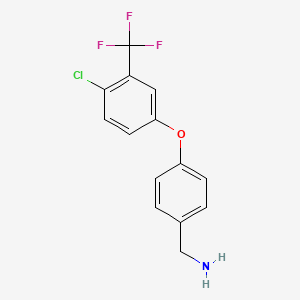

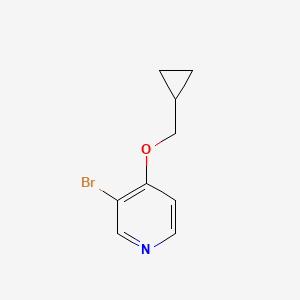

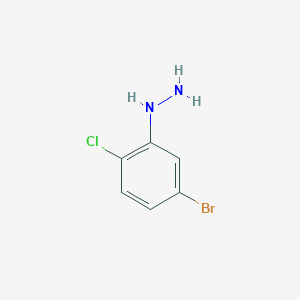

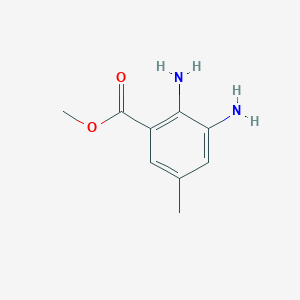

“(5-Bromo-2-chlorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6BrClN2 . It is also known as “(5-bromo-2-chlorophenyl)hydrazine hydrochloride” with a CAS Number of 1067197-15-2 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of hydrazide-hydrazone derivatives, which include “(5-Bromo-2-chlorophenyl)hydrazine”, has been reported in several studies . These studies focus on the design, synthesis, and biological evaluation of Schiff base derivatives from 2-bromo-2-(2-chlorophenyl) acetic acid, particularly hydrazone compounds .

Physical And Chemical Properties Analysis

“(5-Bromo-2-chlorophenyl)hydrazine” is a powder that is stored at room temperature . The compound’s exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

科学的研究の応用

-

Synthesis and Characterization of 5-Bromo-2-Hydroxy-Benzamide Derivatives

- Application Summary : Compounds with 2-hydroxy-benzamide structure are known for their biological activity. Thus, synthesizing the derivatives of this moiety without its side effects has been a constant challenge for medicinal chemistry .

- Methods of Application : Starting from 5-bromo-2-hydroxy-benzamide and methyl/ethyl α-halogenated acid esters were obtained methyl/ethyl esters, which in reaction with hydrazine provide hydrazides .

- Results : The synthesized compounds were analyzed using modern physico-chemical methods (FTIR, 1H-NMR, 13C-NMR, MS). The obtained data proved their identity and provided their elemental composition .

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction

- Application Summary : The study reports the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction .

- Methods of Application : This coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids in order to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .

- Results : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties .

-

Catalytic applications of layered double hydroxides

- While not directly related to “(5-Bromo-2-chlorophenyl)hydrazine”, layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions . They are known for their flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .

-

Catalytic applications of layered double hydroxides

- While not directly related to “(5-Bromo-2-chlorophenyl)hydrazine”, layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions . They are known for their flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .

Safety And Hazards

“(5-Bromo-2-chlorophenyl)hydrazine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful in contact with skin or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

将来の方向性

The future directions for the study of “(5-Bromo-2-chlorophenyl)hydrazine” and its derivatives could involve further exploration of their biological activities. For instance, pyrazole derivatives, which include hydrazide-hydrazone compounds, have been studied for their potential pharmacological activities . Additionally, the synthesis methods could be optimized, and new synthetic routes could be explored .

特性

IUPAC Name |

(5-bromo-2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAKTPBQJCJKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chlorophenyl)hydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)

amine](/img/structure/B1400505.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)